Cas no 1155634-59-5 (N-[(2,4-Difluorophenyl)methyl]oxan-4-amine)
![N-[(2,4-Difluorophenyl)methyl]oxan-4-amine structure](https://ja.kuujia.com/scimg/cas/1155634-59-5x500.png)
N-[(2,4-Difluorophenyl)methyl]oxan-4-amine 化学的及び物理的性質
名前と識別子
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- N-[(2,4-difluorophenyl)methyl]oxan-4-amine
- N-(2,4-Difluorobenzyl)tetrahydro-2H-pyran-4-amine
- N-[(2,4-Difluorophenyl)methyl]oxan-4-amine
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- インチ: 1S/C12H15F2NO/c13-10-2-1-9(12(14)7-10)8-15-11-3-5-16-6-4-11/h1-2,7,11,15H,3-6,8H2
- InChIKey: MSNBJITZKNIOCE-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1CNC1CCOCC1)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 209
- XLogP3: 1.9
- トポロジー分子極性表面積: 21.3
N-[(2,4-Difluorophenyl)methyl]oxan-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N299746-1g |
n-[(2,4-difluorophenyl)methyl]oxan-4-amine |
1155634-59-5 | 1g |
$ 475.00 | 2022-06-03 | ||
TRC | N299746-500mg |
n-[(2,4-difluorophenyl)methyl]oxan-4-amine |
1155634-59-5 | 500mg |
$ 320.00 | 2022-06-03 | ||
Life Chemicals | F1967-9770-0.5g |
N-[(2,4-difluorophenyl)methyl]oxan-4-amine |
1155634-59-5 | 95%+ | 0.5g |
$783.0 | 2023-09-06 | |
Life Chemicals | F1967-9770-2.5g |
N-[(2,4-difluorophenyl)methyl]oxan-4-amine |
1155634-59-5 | 95%+ | 2.5g |
$1650.0 | 2023-09-06 | |
Life Chemicals | F1967-9770-5g |
N-[(2,4-difluorophenyl)methyl]oxan-4-amine |
1155634-59-5 | 95%+ | 5g |
$2475.0 | 2023-09-06 | |
TRC | N299746-100mg |
n-[(2,4-difluorophenyl)methyl]oxan-4-amine |
1155634-59-5 | 100mg |
$ 95.00 | 2022-06-03 | ||
Life Chemicals | F1967-9770-1g |
N-[(2,4-difluorophenyl)methyl]oxan-4-amine |
1155634-59-5 | 95%+ | 1g |
$825.0 | 2023-09-06 | |
Life Chemicals | F1967-9770-0.25g |
N-[(2,4-difluorophenyl)methyl]oxan-4-amine |
1155634-59-5 | 95%+ | 0.25g |
$743.0 | 2023-09-06 | |
Life Chemicals | F1967-9770-10g |
N-[(2,4-difluorophenyl)methyl]oxan-4-amine |
1155634-59-5 | 95%+ | 10g |
$3465.0 | 2023-09-06 |
N-[(2,4-Difluorophenyl)methyl]oxan-4-amine 関連文献
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
N-[(2,4-Difluorophenyl)methyl]oxan-4-amineに関する追加情報
N-[(2,4-Difluorophenyl)methyl]oxan-4-amine (CAS No. 1155634-59-5): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry
N-[(2,4-Difluorophenyl)methyl]oxan-4-amine (CAS No. 1155634-59-5) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of amines and is characterized by its 2,4-difluorophenyl substituent and a tetrahydro-2H-pyran (oxane) ring. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various research and development activities.
The molecular structure of N-[(2,4-Difluorophenyl)methyl]oxan-4-amine is particularly noteworthy. The 2,4-difluorophenyl group introduces fluorine atoms at the meta and para positions of the phenyl ring, which can significantly influence the compound's electronic properties and reactivity. Fluorine atoms are known for their strong electron-withdrawing effect, which can modulate the compound's interactions with biological targets. The tetrahydro-2H-pyran ring, on the other hand, provides a cyclic structure that can enhance the compound's stability and conformational rigidity.
In recent years, there has been a growing interest in the development of fluorinated compounds for medicinal applications due to their improved pharmacokinetic properties and enhanced biological activity. N-[(2,4-Difluorophenyl)methyl]oxan-4-amine is no exception. Studies have shown that the presence of fluorine atoms can improve the lipophilicity of compounds, thereby enhancing their ability to cross cell membranes and reach their intended targets. This property is particularly important in the design of drugs that need to penetrate specific tissues or organs.
The biological activity of N-[(2,4-Difluorophenyl)methyl]oxan-4-amine has been explored in various contexts. One notable area of research is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, preliminary studies have indicated that this compound may exhibit inhibitory activity against certain kinases, which are key enzymes in signal transduction pathways associated with cancer and inflammatory diseases. The ability to selectively target these enzymes could lead to the development of novel therapeutic agents with improved efficacy and reduced side effects.
Beyond its enzymatic inhibition properties, N-[(2,4-Difluorophenyl)methyl]oxan-4-amine has also been investigated for its potential as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in cellular signaling and are important targets for drug discovery. Research has shown that this compound can interact with specific GPCRs, modulating their activity and potentially influencing downstream signaling pathways. This makes it a promising candidate for the development of drugs targeting neurological disorders, cardiovascular diseases, and other conditions mediated by GPCR dysfunction.
In addition to its therapeutic potential, N-[(2,4-Difluorophenyl)methyl]oxan-4-amine has also been studied for its use as a building block in organic synthesis. The presence of functional groups such as the amine and difluorophenyl substituents provides multiple points for chemical modification, allowing researchers to synthesize a wide range of derivatives with tailored properties. This versatility is particularly valuable in the early stages of drug discovery, where the ability to rapidly generate and screen diverse chemical libraries is essential.
The synthesis of N-[(2,4-Difluorophenyl)methyl]oxan-4-amine has been reported using various methodologies. One common approach involves the reaction of 2,4-difluorobenzyl chloride with 4-amino-tetrahydro-pyran in the presence of a base such as potassium carbonate or sodium hydride. This reaction typically proceeds via nucleophilic substitution at the benzyl chloride position, followed by protonation to form the final amine product. The choice of solvent and reaction conditions can significantly impact the yield and purity of the product, making optimization an important consideration in large-scale synthesis.
From a safety perspective, it is important to note that while N-[(2,4-Difluorophenyl)methyl]oxan-4-amine is not classified as a hazardous or controlled substance, proper handling precautions should be taken during synthesis and use. As with any chemical compound used in laboratory settings or pharmaceutical research, appropriate personal protective equipment (PPE) should be worn to minimize exposure risks.
In conclusion, N-[(2,4-Difluorophenyl)methyl]oxan-4-amine (CAS No. 1155634-59-5) represents an intriguing compound with significant potential in medicinal chemistry. Its unique structural features and biological activities make it a valuable candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in advancing our understanding of disease mechanisms and developing innovative therapeutic strategies.
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